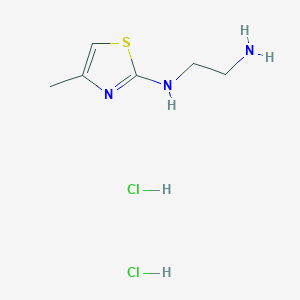

N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride, commonly known as MTEDA, is a chemical compound that has been widely used in scientific research. It is a diamine derivative that has been found to have a variety of applications in the field of organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Anti-bacterial and Anti-viral Potential : A study by Al‐Janabi et al. (2020) highlighted the synthesis of Schiff bases, including N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine, and their anti-bacterial evaluation. They also conducted a molecular docking study for potential SARS-CoV-2 inhibitors.

Dyeing Performance in Textiles : Malik et al. (2018) Malik, Patel, Tailor, & Patel, 2018 synthesized thiadiazole derivatives, including this compound, assessing their dyeing performance on nylon fabric.

Reactivity with Nitric Oxide : Research by Kumar et al. (2013) involved synthesizing Cu(II) complexes with ligands like N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine to study their reactivity with nitric oxide.

Catalytic Activity in Multicomponent Reactions : Zare et al. (2017) Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017 investigated the compound's catalytic activity in various multicomponent reactions, showcasing its efficiency and versatility.

Synthesis and Optical Properties for Luminescent Materials : Hong-ping (2010) Zhou Hong-ping, 2010 explored the synthesis of carbazole Schiff base derivatives of this compound, assessing their potential as luminescent materials.

Corrosion Inhibition Analysis : Chen et al. (2021) Chen, Fadhil, Chen, Khadom, & Fu, 2021 synthesized a corrosion inhibitor from biomass platform molecules, including this compound, demonstrating its effective anti-corrosion performance on carbon steel.

QSAR Analysis of Antioxidants : Drapak et al. (2019) І. Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019 performed QSAR-analysis on derivatives of this compound to explore their potential as antioxidants.

Cardioprotective Activity Study : A 2019 study by Drapak et al. synthesized thiazole derivatives and assessed their cardioprotective effects.

Mecanismo De Acción

Target of Action

N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N'-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-5-4-10-6(9-5)8-3-2-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALSHTUJOJKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)

![2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2478926.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)

![6-Tert-butyl-2-[1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478936.png)